molecular formula C12H14BClF3NO2 B6148640 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No. 1355067-84-3

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B6148640
CAS No.: 1355067-84-3
M. Wt: 307.5
InChI Key:
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is a specialized chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a boronic acid derivative, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

  • Boronic Acid Derivative Formation: The starting material, 2-(trifluoromethyl)pyridine, undergoes a reaction with a boronic acid derivative under specific conditions to form the boronic ester.

  • Halogenation: The resulting boronic ester is then subjected to halogenation, introducing the chloro group at the appropriate position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of specialized equipment and precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in cross-coupling reactions. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and as a tool for probing biological pathways. Its unique structure allows for selective binding to specific biological targets.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases.

Industry: In industry, the compound finds applications in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact mechanism depends on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

  • 3-Chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable reagent in various applications.

Properties

CAS No.

1355067-84-3

Molecular Formula

C12H14BClF3NO2

Molecular Weight

307.5

Purity

95

Origin of Product

United States

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